molecular formula C12H13NO B2864804 1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one CAS No. 4669-18-5

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one

Cat. No.: B2864804
CAS No.: 4669-18-5
M. Wt: 187.242
InChI Key: KSVFQCQYLJVRRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature furnishes functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro [cyclopentane-1,2′-inden]-2-enes in 75–92% yields .


Chemical Reactions Analysis

The three-component reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature furnishes functionalized triphenylphosphanylidene-substituted 1′,3′-dihydrospiro [cyclopentane-1,2′-inden]-2-enes .

Scientific Research Applications

Synthesis and Chemical Properties

1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one serves as a key intermediate in the synthesis of complex molecular structures, showcasing its versatility in organic chemistry. For instance, its derivatives have been synthesized through three-component condensation, demonstrating the compound's adaptability in creating functional derivatives, such as spiro[chromene-4,3′-indole] and spiro[indole-3,5′pyrano[2,3-d]pyrimidine] derivatives (Andina & Andin, 2016). Moreover, it has been utilized in regioselective synthesis processes to create dispiro compounds with potential anti-tumor properties, highlighting its significance in medicinal chemistry (Girgis, 2009).

Molecular Structure and Analysis

The compound has also been a subject of study in understanding the molecular structure and properties of spiro compounds. Research has provided insights into its crystal structure and the conformation of its cyclopentane and indole rings, contributing to the broader knowledge of spiro compound characteristics (Ganesh et al., 2013). This foundational knowledge aids in the design and synthesis of new compounds with desired properties.

Catalytic Asymmetric Synthesis

In the realm of catalytic asymmetric synthesis, the compound's derivatives have been explored for constructing bioactive molecules with asymmetric quaternary carbon centers. This research underpins the development of novel synthetic methodologies that can be applied to produce a wide array of biologically relevant compounds, thereby expanding the toolbox of organic synthesis (Dalpozzo, 2017).

Properties

IUPAC Name

spiro[1H-indole-2,1'-cyclopentane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-9-5-1-2-6-10(9)13-12(11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVFQCQYLJVRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4669-18-5
Record name 1',3'-dihydrospiro[cyclopentane-1,2'-indol]-3'-one
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